N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide
Description
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide is a heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a cyano group at position 3 and a 1-tosylpiperidine-4-carboxamide moiety at position 2. The compound has been explored in medicinal chemistry for its scaffold versatility, enabling modifications to target enzymes, receptors, or microbial systems .
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-15-6-8-17(9-7-15)30(27,28)25-12-10-16(11-13-25)21(26)24-22-19(14-23)18-4-2-3-5-20(18)29-22/h6-9,16H,2-5,10-13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYMXTNNJJMJBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the synthesis of various biologically active compounds .
Mode of Action
The compound’s mode of action involves a series of chemical reactions. The reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate produces 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide . This compound then undergoes various reactions to form different heterocyclic derivatives . The reaction pathways include dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions .
Biochemical Pathways
The compound affects various biochemical pathways, leading to the synthesis of different heterocyclic derivatives, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings . The diversity of the synthesized products is due to the competition of the reaction pathways .
Result of Action
The result of the compound’s action is the formation of various heterocyclic derivatives with potential biological activity . Most of these compounds have shown high inhibitory effects when screened in vitro for their antiproliferative activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The tetrahydrobenzo[b]thiophene scaffold is widely utilized in drug discovery due to its structural rigidity and ease of functionalization. Below is a comparative analysis of derivatives with analogous cores, focusing on substituent effects, biological activities, and applications.
Key Structural-Activity Relationships (SAR)
Sulfonamide and Tosyl Groups: The 1-tosylpiperidine substituent in the target compound introduces a sulfonamide group, known to enhance binding to enzymes (e.g., carbonic anhydrases) or microbial targets. In contrast, derivatives with benzylidene hydrazine-carboxamide groups (e.g., α-glucosidase inhibitors) prioritize hydrogen bonding and π-π stacking interactions .
Heterocyclic Appendages : Pyrazolo- and isoxazolopyridine substituents () improve cytotoxicity, likely via kinase inhibition, while azo dyes () leverage extended conjugation for antimicrobial activity .
Polar vs. Lipophilic Groups: The 3,5-dihydroxybenzamide derivative (SIM-53B) exhibits antioxidant activity due to phenolic hydroxyls, whereas lipophilic groups (e.g., benzylidene) in α-glucosidase inhibitors enhance membrane permeability .
Physicochemical and Pharmacokinetic Comparisons
| Compound | LogP (Predicted) | Molecular Weight | Aqueous Solubility | Notable Properties |
|---|---|---|---|---|
| Target Compound | 3.2 | 441.52 | Low | High thermal stability (sulfonamide group); moderate bioavailability. |
| α-Glucosidase Inhibitors (e.g., Zhang et al., 2021) | 2.8–4.1 | 350–420 | Moderate to low | Benzylidene groups improve lipophilicity and target binding. |
| Antimicrobial Azo Dyes | 1.5–2.5 | 300–450 | Low (disperse dyes) | Chromophoric systems enable fabric adhesion; MIC values dependent on substituents. |
| SIM-53B | 1.9 | 341.38 | Moderate | Polar hydroxyl groups enhance solubility and radical scavenging. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
